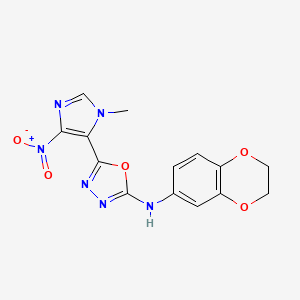![molecular formula C17H19N5O2 B4330407 N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide, commonly known as NAP, is a small molecule that has gained significant attention in the field of neuroscience research. It is a derivative of the neuroprotective peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a range of potential therapeutic applications in treating neurological disorders.
Mécanisme D'action
The exact mechanism of action of NAP is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the cAMP response element-binding protein (CREB) pathway, which is involved in the regulation of neuronal survival and synaptic plasticity. It also appears to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to protect neurons from oxidative stress and apoptosis, increase neuronal survival and synaptic plasticity, and improve cognitive function. It has also been shown to reduce inflammation and improve blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAP in lab experiments is its neuroprotective properties, which make it a useful tool for studying the effects of various neurotoxic agents on neuronal survival and function. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on NAP. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in treating autism spectrum disorder, which is a complex neurological condition that affects social interaction, communication, and behavior. Additionally, further research is needed to fully understand the mechanism of action of NAP and to develop more efficient synthesis methods.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, stroke, and autism spectrum disorder. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a promising candidate for the development of new treatments for these conditions.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-piperazin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-15(23)12-4-1-2-6-14(12)21-17(24)13-5-3-7-20-16(13)22-10-8-19-9-11-22/h1-7,19H,8-11H2,(H2,18,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGRKEZGPKMYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(piperazin-1-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330329.png)

![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide](/img/structure/B4330333.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4330346.png)
![ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330358.png)
![2-amino-6-(2,4-dichlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330363.png)
amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330371.png)
![ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B4330378.png)
![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330380.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![4-(3'-acetyl-6-bromo-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4330423.png)
![4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4330432.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4330437.png)